B1577062 Pelteobagrin

Pelteobagrin

Cat. No.: B1577062
Attention: For research use only. Not for human or veterinary use.
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Description

Pelteobagrin is a high-purity chemical compound supplied for scientific research and development purposes. As an investigatory material, its specific biochemical properties, mechanism of action, and research applications are currently being characterized by the scientific community. Researchers utilize this product in foundational studies to explore its potential interactions and effects in various in vitro model systems. All materials are subject to rigorous quality control to ensure batch-to-batch consistency and stability. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the primary scientific literature for the latest findings related to this compound. For specific handling, storage, and solubility information, please refer to the product's Certificate of Analysis (CoA).

Properties

bioactivity

Antibacterial, Antifungal

sequence

GKLNLFLSRLEILKLFVGAL

Origin of Product

United States

Origin and Foundational Structural Characterization of Pelteobagrin

Isolation and Purification from Pelteobagrus fulvidraco Epidermal Mucus

The process of isolating and purifying Pelteobagrin from the complex mixture of proteins and other molecules within the fish's epidermal mucus involves a multi-step approach to ensure the final product is of high purity.

Initially, the crude mucus extract is subjected to ultrafiltration . This step is crucial for separating the low-molecular-weight peptides, including this compound, from larger proteins and other macromolecules. nih.gov Following this initial separation, ion-exchange chromatography is often employed. nih.govfortunejournals.com This technique separates molecules based on their net charge. As this compound is a cationic peptide, it binds to a negatively charged resin, allowing for its separation from neutral or negatively charged molecules. The bound peptides are then eluted using a salt gradient.

The final stage of purification typically involves reversed-phase high-performance liquid chromatography (RP-HPLC) . nih.govmaxapress.comresearchgate.net This high-resolution technique separates peptides based on their hydrophobicity. The sample is passed through a column with a nonpolar stationary phase, and the peptides are eluted with a gradient of increasing organic solvent concentration. This step is highly effective in isolating this compound to a high degree of purity.

Purification StepPrinciple of SeparationPurpose in this compound Purification
UltrafiltrationMolecular SizeSeparation of low-molecular-weight peptides from larger proteins.
Ion-Exchange ChromatographyNet ChargeIsolation of cationic this compound from neutral or anionic molecules.
Reversed-Phase HPLCHydrophobicityFinal high-resolution purification of this compound.

Primary Structural Elucidation and Sequential Analysis

The primary structure of this compound, its unique amino acid sequence, was determined through sequential analysis. The peptide is composed of a linear chain of 20 amino acids. researchgate.netnih.gov

The specific amino acid sequence of this compound is: GKLNLFLSRLEILKLFVGAL researchgate.netnih.gov

The molecular mass of the purified peptide has been determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry to be 2244.4 Da. researchgate.net This experimentally determined mass is in close agreement with the predicted molecular weight of 2244.8 Da based on its amino acid composition. researchgate.net

Secondary and Tertiary Structural Conformation: Amphipathic Alpha-Helical Architecture

This compound is characterized as an amphipathic α-helical peptide. researchgate.net This structural conformation is a key determinant of its antimicrobial activity. In an aqueous environment, the peptide is likely unstructured; however, in the presence of a membrane-mimicking environment, it is predicted to fold into an α-helix.

The amphipathic nature of this helix means that it has distinct hydrophobic and hydrophilic faces. This is visualized using a Schiffer-Edmundson helical wheel projection , which illustrates the spatial distribution of the amino acid residues. e-fas.org In the case of this compound, the hydrophobic residues are aligned on one side of the helix, while the hydrophilic and charged residues are positioned on the opposite side. This segregation of residues allows the peptide to interact with and disrupt the lipid bilayer of microbial cell membranes.

While direct experimental confirmation of this compound's secondary structure via methods like circular dichroism (CD) spectroscopy is not extensively detailed in the literature, its classification as an α-helical peptide is based on predictive modeling and its homology with other well-characterized antimicrobial peptides that exhibit this structure. researchgate.net

Intrinsic Physicochemical Attributes Influencing Antimicrobial Functionality

Several key physicochemical properties of this compound are integral to its function as an antimicrobial agent.

Cationic Nature: At a physiological pH, this compound carries a net positive charge of +2. e-fas.org This positive charge is attributed to the presence of basic amino acid residues. This cationic nature facilitates the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Hydrophobicity: The peptide is composed of 60% hydrophobic amino acid residues. e-fas.org This high degree of hydrophobicity is crucial for the subsequent insertion of the peptide into the hydrophobic core of the microbial cell membrane, leading to its disruption.

Amphipathicity: As previously mentioned, the amphipathic α-helical structure is a critical attribute. The distinct hydrophobic and hydrophilic faces of the helix allow for a dual interaction with the microbial membrane, with the hydrophilic face interacting with the polar head groups of the phospholipids (B1166683) and the hydrophobic face penetrating the nonpolar acyl chains.

These intrinsic attributes collectively enable this compound to effectively target and disrupt the integrity of microbial cell membranes, which is a primary mechanism of its antimicrobial action.

Physicochemical AttributeDescriptionRole in Antimicrobial Function
Cationic NatureNet positive charge of +2 at physiological pH.Facilitates initial binding to negatively charged microbial membranes.
Hydrophobicity60% of amino acid residues are hydrophobic.Enables insertion into the hydrophobic core of the cell membrane.
AmphipathicitySegregation of hydrophobic and hydrophilic residues into distinct faces of the α-helix.Allows for effective interaction with and disruption of the lipid bilayer.

Biosynthesis, Expression, and Endogenous Physiological Role

Molecular Mechanisms Governing Pelteobagrin Biosynthesis

This compound is a linear, cationic peptide composed of 20 amino acids with the sequence GKLNLFLSRLEILKLFVGAL. researchgate.netcopewithcytokines.denih.gov Its molecular mass has been identified as 2244.4 Da, which aligns with its predicted weight of 2244.8 Da. researchgate.netnih.gov Structurally, it is characterized as an amphipathic α-helical peptide, a common feature among many AMPs that facilitates their interaction with and disruption of microbial membranes. researchgate.netmdpi.com Notably, this compound shows no significant homology with other known bioactive peptides, marking it as a novel discovery. researchgate.netcopewithcytokines.denih.gov

The biosynthesis of AMPs like this compound is a gene-encoded process. mdpi.com While the specific gene and its complete biosynthetic pathway have not been fully elucidated for this compound, it is understood to follow the general mechanism for peptide synthesis. This process begins in the cell nucleus with the transcription of the corresponding gene into a messenger RNA (mRNA) template. fortunejournals.com The mRNA is then translated on ribosomes into a precursor protein, or prepropeptide. nih.govnih.gov This precursor typically includes a signal peptide, which directs it through the secretory pathway, and often an acidic pro-piece that is later cleaved. nih.govnih.gov Through a series of post-translational modifications, including proteolytic cleavage, the inactive precursor is processed into the mature, active 20-amino-acid this compound peptide. mdpi.comfortunejournals.comnih.gov

Table 1: Physicochemical Properties of this compound

Property Description Reference(s)
Amino Acid Sequence GKLNLFLSRLEILKLFVGAL researchgate.netcopewithcytokines.denih.gov
Molecular Mass 2244.4 Da (Observed) researchgate.netnih.gov
Structure Amphipathic α-helical peptide researchgate.netmdpi.com
Net Charge Cationic (+2) researchgate.net
Hydrophobicity High (60% hydrophobic residues) researchgate.net

| Homology | No clear homology with known peptides | researchgate.netcopewithcytokines.denih.gov |

Transcriptional and Translational Regulation within Pelteobagrus fulvidraco

The expression of AMPs is tightly regulated to ensure they are produced when needed, primarily during an immune response. mdpi.com Although the precise regulatory elements and transcription factors controlling the this compound gene are not yet specifically defined, the general principles of AMP regulation in fish provide a framework for understanding its control. The transcription of AMP genes is typically induced by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) from Gram-negative bacteria. mdpi.comsemanticscholar.org This recognition process activates downstream signaling pathways that lead to the binding of transcription factors to the promoter regions of AMP genes, initiating their expression. nih.gov

Studies on Pelteobagrus fulvidraco have identified numerous immune-related genes that are transcriptionally upregulated in response to pathogens, including genes for Toll-like receptors (TLRs), chemokines, and interferon regulatory factors. nih.govfrontiersin.orgnih.gov For example, the transcription factor IRF7 is upregulated upon challenge with Edwardsiella ictaluri or LPS, leading to the activation of Type I interferon promoters. nih.gov It is highly probable that this compound gene expression is governed by similar immune signaling pathways.

Furthermore, post-transcriptional and translational controls are crucial for modulating protein levels. botanic.hrnih.gov Research on the skin mucus of P. fulvidraco has identified the presence of lsm12-like protein, which is associated with the regulation of translation. nih.gov This suggests that, in addition to transcriptional activation, the production of this compound may also be fine-tuned at the translational level to mount a rapid and effective immune response.

This compound's Contribution to the Mucosal Innate Defense System of the Source Organism

This compound is a cornerstone of the mucosal innate defense system of the yellow catfish, which provides a critical first line of defense against invading microbes. researchgate.netnih.govekb.eg It is secreted into the epidermal mucus, a complex matrix that acts as a physical and chemical barrier. researchgate.netfrontiersin.orgekb.eg Within this mucus layer, this compound functions alongside other innate immune molecules to protect the fish.

The primary role of this compound is its direct antimicrobial activity. researchgate.netcopewithcytokines.de It exhibits a broad spectrum of action, effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnih.govekb.eg Research using transmission electron microscopy has revealed that its mechanism of action involves targeting and disrupting both the cell wall and the cytoplasmic membrane of bacteria. researchgate.netnih.gov This disruptive capability is a hallmark of many α-helical AMPs. An important functional characteristic of this compound is its relative insensitivity to salt; its activity is not significantly affected by NaCl concentrations up to 137 mM. researchgate.netnih.gov This is a crucial adaptation for a peptide functioning in a mucosal environment where ionic concentrations can fluctuate. Additionally, this compound displays no hemolytic activity against rabbit red blood cells, indicating a degree of specificity for microbial cells over host cells. researchgate.netcopewithcytokines.denih.gov

Table 2: Antimicrobial Profile of this compound

Target Organism Type Activity Mechanism of Action Reference(s)
Gram-positive bacteria Inhibitory Acts on cell wall and cytoplasmic membrane researchgate.netnih.govekb.eg
Gram-negative bacteria Inhibitory Acts on cell wall and cytoplasmic membrane researchgate.netnih.govekb.eg

| Fungi | Inhibitory | Not specified | researchgate.netnih.govekb.eg |

Modulation of this compound Production under Environmental Stressors or Pathogen Challenge

The production of this compound is dynamically modulated in response to external threats, particularly pathogen challenges. The expression of a majority of fish AMPs is upregulated following bacterial infection. researchgate.net Transcriptome analyses of P. fulvidraco have consistently shown significant changes in the expression of immune-related genes in tissues like the head kidney, spleen, and liver after being challenged with bacteria such as Vibrio cholerae or Edwardsiella ictaluri, or with PAMPs like LPS and peptidoglycan. frontiersin.orgtrjfas.orgnih.govfrontiersin.orgresearchgate.net These studies reveal a robust systemic immune response involving the upregulation of defense genes, and it is almost certain that this compound synthesis is increased as part of this coordinated defense. For instance, following infection with E. ictaluri, a massive upregulation of genes related to the immune response, including chemokines and complement components, is observed in the spleen and liver. frontiersin.org Similarly, challenge with V. cholerae leads to the upregulation of numerous defense-related genes in the head kidney. nih.govfrontiersin.org

Environmental stressors such as changes in temperature, hypoxia, or exposure to contaminants can also impact the immune status of fish. nih.govnih.govfrontiersin.org These stressors can alter the composition of skin mucus and the expression of immune genes. frontiersin.orgfrontiersin.org While direct studies linking specific environmental stressors to this compound production are limited, research on P. fulvidraco has shown that stressors like excess dietary copper can induce the expression of endoplasmic reticulum stress-related genes, indicating a cellular-level response that could influence the synthesis and secretion of proteins like AMPs. nih.gov It is plausible that environmental stress modulates this compound levels, either by directly stimulating an immune-like response or by compromising the fish's health, thereby making it more susceptible to pathogens and triggering a secondary increase in AMP production.

Compound Name Index

Table 3: List of Mentioned Chemical Compounds

Compound Name
Activating transcription factor (ATF)
Calreticulin
Copper
Cyclophilin A
Glucose-regulated protein 78 (grp78)
Inositol requiring enzyme (ire)-1α
Interferon
Lipopolysaccharide (LPS)
lsm12-like protein
Lysozyme
This compound
Peptidoglycan
PKR-like ER kinase (perk)
Sodium chloride (NaCl)

Comprehensive Analysis of Antimicrobial Spectrum and Specificity

Efficacy Against Gram-Positive Bacterial Pathogens

Pelteobagrin has shown notable efficacy against Gram-positive bacteria. researchgate.net Studies have identified its activity against pathogenic species such as Staphylococcus aureus and Bacillus subtilis. researchgate.net The mechanism of action is believed to involve the disruption of the bacterial cell wall and cytoplasmic membrane, leading to cell death. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) for this compound against a range of susceptible bacteria has been reported to be in the range of 2-64 µg/mL. researchgate.netmdpi.com

The following table summarizes the reported activity of this compound against Gram-positive bacteria.

Bacterial PathogenGram StainReported Susceptibility
Staphylococcus aureusPositiveYes
Bacillus subtilisPositiveYes

Efficacy Against Gram-Negative Bacterial Pathogens

The antimicrobial activity of this compound extends to Gram-negative bacterial pathogens. researchgate.net Research has confirmed its effectiveness against Escherichia coli, a common and often pathogenic species. researchgate.net Similar to its effect on Gram-positive bacteria, the mode of action against Gram-negative bacteria is thought to be through the permeabilization of the cell membrane. researchgate.netresearchgate.net

The table below outlines the known efficacy of this compound against Gram-negative bacteria.

Bacterial PathogenGram StainReported Susceptibility
Escherichia coliNegativeYes

Antifungal Activity Profile

In addition to its antibacterial properties, this compound exhibits a significant antifungal activity profile. researchgate.net Its efficacy has been demonstrated against the opportunistic fungal pathogen Candida albicans. researchgate.net This broad-spectrum activity highlights the potential of this compound as a versatile antimicrobial agent capable of combating a range of microbial threats.

The antifungal activity of this compound is summarized in the table below.

Fungal PathogenTypeReported Susceptibility
Candida albicansYeastYes

Impact of External Environmental Parameters on Antimicrobial Potency

The effectiveness of antimicrobial peptides can be influenced by various environmental factors. For this compound, a notable characteristic is the relative insensitivity of its antimicrobial activity to the presence of salt. researchgate.netresearchgate.net

Salinity: Research has shown that the antibacterial and antifungal activities of this compound are not significantly affected by sodium chloride (NaCl) concentrations up to 137 mM. researchgate.netresearchgate.net This is a crucial finding, as the antimicrobial efficacy of many other peptides is often diminished in high-salt environments, which can be characteristic of certain physiological conditions.

pH and Temperature: While specific studies on the effects of pH and temperature on this compound's potency are not extensively available, the activity of antimicrobial peptides, in general, can be pH-dependent. The net charge of the peptide, which is critical for its interaction with microbial membranes, can be altered by changes in pH. Similarly, temperature can affect the fluidity of microbial membranes and the stability and conformation of the peptide itself, thereby influencing its antimicrobial efficacy. Further research is needed to fully elucidate the impact of these parameters on this compound.

Molecular and Cellular Mechanisms of Antimicrobial Action

Permeabilization and Disruption of Microbial Cell Membranes

The primary and most extensively documented mechanism of Pelteobagrin is its ability to compromise the structural integrity of microbial cell membranes. researchgate.net This action is characteristic of many cationic antimicrobial peptides, which are electrostatically attracted to the generally anionic surfaces of microbial cells. mdpi.com

Evidence from transmission electron microscopy suggests that this compound's mode of action involves an initial interaction with the bacterial cell wall. researchgate.netnih.gov As a cationic peptide, this compound is thought to first engage with the negatively charged components of the bacterial cell envelope. researchgate.net In Gram-positive bacteria, these components include teichoic and lipoteichoic acids, while in Gram-negative bacteria, the outer membrane's lipopolysaccharide (LPS) molecules present a key target. frontiersin.org This initial binding facilitates the peptide's accumulation at the cell surface, a prerequisite for subsequent membrane disruption. Studies have demonstrated that this compound's antimicrobial activity is achieved through the disruption of the cell wall and cytoplasmic membrane in both Gram-positive and Gram-negative bacteria. researchgate.net

Following its interaction with the cell wall, this compound acts upon the cytoplasmic membrane, leading to a catastrophic loss of integrity. researchgate.netgoogleapis.com The peptide's amphipathic α-helical structure is critical at this stage, allowing it to insert into the lipid bilayer of the cell membrane. mdpi.com This insertion is believed to destabilize the membrane, potentially through one of several proposed models for antimicrobial peptides, such as the "barrel-stave" or "toroidal pore" models, which involve the formation of transmembrane pores, or the "carpet" model, which describes a more generalized disruption of the bilayer. mdpi.comnih.gov This membrane-disruptive property appears to be the core of this compound's bactericidal effect. researchgate.net

The direct consequence of membrane permeabilization by this compound is the leakage of intracellular contents. Research indicates that this compound induces cytoplasmic outflow, particularly in Gram-positive bacteria. researchgate.net This efflux includes essential ions, metabolites, and potentially larger molecules like ATP, leading to the collapse of electrochemical gradients across the membrane. The sustained loss of these vital cellular components and the inability to maintain osmotic balance ultimately result in cellular lysis and microbial cell death. researchgate.net

Inhibition of Intracellular Microbial Processes

While membrane disruption is a primary mechanism, some antimicrobial peptides can translocate across the microbial membrane and interfere with internal cellular functions. researchgate.net this compound's activity appears to extend to such intracellular targets, particularly in Gram-negative bacteria. researchgate.net

Research has shown that this compound's mechanism against Gram-negative bacteria includes the inhibition of protein synthesis. researchgate.net After permeating the outer and inner membranes, the peptide can access the cytoplasm and interfere with the translational machinery. Antimicrobial peptides can inhibit protein synthesis at various stages, including the initiation, elongation, and termination of polypeptide chains. libretexts.orgsigmaaldrich.com This is often achieved by binding to ribosomal components, such as ribosomal RNA (rRNA) or ribosomal proteins. sigmaaldrich.comnih.gov The disruption of protein synthesis halts the production of essential enzymes and structural proteins, leading to a rapid cessation of cellular functions and contributing to cell death.

Table 1: Overview of this compound's Antimicrobial Mechanisms

Target Organism Type Primary Mechanism Specific Action Reference
Gram-positive bacteria Membrane Disruption Disrupts cell wall and cytoplasmic membrane, inducing cytoplasmic outflow and lysis. researchgate.net
Gram-negative bacteria Membrane Disruption & Intracellular Inhibition Permeabilizes membranes and inhibits protein synthesis. researchgate.net

Interference with Nucleic Acid Metabolism

Inhibition of nucleic acid synthesis is another established mechanism for some antimicrobial compounds, which can interfere with DNA replication or RNA transcription. nih.govcreative-biolabs.com This can occur through direct binding to DNA or RNA, or by inhibiting essential enzymes like DNA gyrase or RNA polymerase. creative-biolabs.com While this compound has been shown to inhibit protein synthesis, its specific effects on nucleic acid metabolism have not been as extensively reported. researchgate.net The primary focus of research has remained on its potent membrane-disrupting capabilities. researchgate.netnih.gov However, for many antimicrobial peptides, once internalized, interaction with negatively charged nucleic acids is a plausible secondary mechanism of action. nih.gov

Table 2: General Mechanisms of Intracellular Inhibition by Antimicrobial Peptides

Intracellular Process Potential Target Consequence of Inhibition
Protein Synthesis Ribosomal subunits (e.g., 30S, 50S) Blocks initiation, elongation, or termination of polypeptide chains. libretexts.orgwikipedia.org
Peptidyl transferase center Prevents peptide bond formation. nih.gov
Nucleic Acid Metabolism DNA/RNA molecules Binds to nucleic acids, preventing replication or transcription. mdpi.com
DNA gyrase / Topoisomerases Inhibits DNA replication and repair. creative-biolabs.com

Specific Enzyme Inhibition (e.g., Penicillin-Binding Protein 3)

A significant aspect of this compound's antimicrobial mechanism involves the targeted inhibition of essential bacterial enzymes. Research has identified Penicillin-Binding Protein 3 (PBP3) as a key molecular target for this compound and other antimicrobial peptides (AMPs) derived from the skin mucus of the yellow catfish (Pelteobagrus fulvidraco). mdpi.com PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, which is vital for maintaining the integrity of the bacterial cell wall. researchgate.net Inhibition of PBP3 disrupts cell wall formation, leading to cell lysis and bacterial death. researchgate.netamazon.com

Studies have demonstrated that this compound is capable of inhibiting PBP3 in both Gram-negative bacteria, such as Escherichia coli, and Gram-positive bacteria, like Staphylococcus aureus. mdpi.comresearchgate.net This broad-spectrum activity against a critical enzyme highlights the potential of this compound as an effective antimicrobial agent.

To elucidate the specifics of this inhibitory action, in silico molecular docking studies have been employed. These computational methods model the three-dimensional interaction between the peptide and the enzyme, providing insights into binding affinity and the specific amino acid residues involved. For instance, studies have utilized software such as PEP-FOLD for 3D conformation modeling of the peptides and PatchDock or AutoDock for the molecular docking simulation with the PBP3 macromolecule. mdpi.com The subsequent analysis of these interactions is often performed using tools like BIOVIA Discovery Studio. mdpi.com

In these simulations, the PBP3 macromolecule is prepared by removing water molecules and any natural ligands to ensure that the bioactive peptide can interact with the active binding site. mdpi.com The results of such docking studies indicate the binding affinity, often represented by an ACE (Atomic Contact Energy) score, which helps in comparing the inhibitory potential of different peptides. mdpi.com While specific binding energy values for this compound are part of larger comparative studies, the collective findings confirm its interaction with the active site of PBP3. mdpi.comresearchgate.net The mechanism of inhibition by peptides like this compound is thought to mirror that of β-lactam antibiotics, which involves the acylation of a serine residue within the active site of PBP3, leading to its irreversible inactivation. mdpi.com

Theoretical Models Explaining this compound-Microbe Interactions

While specific, named theoretical models exclusively developed for this compound are not extensively documented in publicly available research, its antimicrobial action can be understood through established theoretical frameworks for antimicrobial peptides (AMPs) and computational modeling approaches.

Transmission electron microscopy studies have suggested that this compound's mechanism of action involves targeting both the cell wall and the cytoplasmic membrane of bacteria. cusat.ac.inresearchgate.net This dual-action is characteristic of many AMPs and can be explained by several theoretical models of peptide-membrane interaction. Given this compound's properties, the "carpet-like" model is a plausible explanatory framework. wikipedia.org In this model, the cationic and amphipathic peptides accumulate on the negatively charged bacterial membrane surface, aligning parallel to it. wikipedia.org Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of transient pores or the complete disintegration of the membrane. wikipedia.org

Structural analysis of this compound using Schiffer–Edmundson helical wheel modeling supports its capacity for membrane interaction. This modeling has revealed that this compound forms an amphipathic alpha-helix. e-fas.org This structure is characterized by the segregation of hydrophobic and hydrophilic amino acid residues on opposite faces of the helix. e-fas.org Specifically, this compound has a substantial hydrophobic face, comprising 10 of its 12 hydrophobic residues, and a hydrophilic face with 4 of its 6 hydrophilic residues. e-fas.org This amphipathic nature is crucial for its interaction with and disruption of the lipid bilayer of bacterial membranes. The peptide's net positive charge further facilitates its initial electrostatic attraction to the anionic components of bacterial membranes. nih.gov

Furthermore, computational approaches like molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) analysis are instrumental in developing theoretical understandings of peptide-microbe interactions. amazon.comnih.gov MD simulations can model the dynamic interactions between this compound and a bacterial membrane at an atomic level, providing insights into the process of membrane insertion and disruption. nih.gov QSAR models, on the other hand, can correlate the structural features of this compound and similar peptides with their antimicrobial activity, helping to predict the efficacy of novel peptide designs. amazon.comwikipedia.orgnih.govnih.gov Although specific QSAR or extensive MD simulation studies for this compound were not found in the searched literature, the tools for such theoretical modeling are well-established and could provide a more detailed picture of its mechanism of action in the future. nih.govrsc.org

Advanced Methodologies in Pelteobagrin Research

Chromatographic and Filtration-Based Purification Strategies

The isolation of pelteobagrin from its natural source, fish skin mucus, involves a multi-step purification process designed to separate it from a complex mixture of other proteins and biomolecules. nih.gove-fas.org This process typically employs a combination of filtration and chromatographic techniques, each exploiting different physicochemical properties of the peptide, such as size, charge, and hydrophobicity. e-fas.orgmdpi.com

Table 1: Overview of Purification Techniques in Peptide Research

TechniquePrinciple of SeparationRole in this compound Purification
Ultrafiltration/NanofiltrationMolecular Size (MWCO)Initial concentration of crude extract and removal of small molecule contaminants. mdpi.comresearchgate.net
Ion Exchange ChromatographyNet Electrical ChargeFractionation of peptides based on charge; captures positively charged peptides like this compound. bio-rad.comphenomenex.com
Gel Filtration ChromatographyHydrodynamic Volume (Size/Shape)Separation based on molecular weight, removing larger or smaller protein impurities. nih.govnih.gov
RP-HPLCHydrophobicityFinal, high-resolution polishing step to achieve high purity. nih.govnih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful, high-resolution technique essential for the final purification of peptides like this compound. nih.govwikipedia.org This method separates molecules based on their hydrophobicity. phenomenex.com In the initial isolation of this compound, crude acidic extracts from fish mucus were subjected to purification on a C18 RP-HPLC column. nih.gov

The stationary phase in this technique is non-polar (e.g., C18 hydrocarbon chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). phenomenex.commdpi.com Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to be eluted. phenomenex.com This technique was instrumental in isolating this compound to a high degree of purity for subsequent analysis. nih.gov

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge. bio-rad.comwikipedia.org This method is a crucial step in a multi-stage purification protocol for peptides. polypeptide.comcytivalifesciences.com The stationary phase consists of a matrix with covalently bound charged functional groups. phenomenex.com For a cationic peptide like this compound, which has a net positive charge of +2, cation exchange chromatography would be employed. e-fas.orgwikipedia.org

In this process, the stationary phase is negatively charged (e.g., with sulfopropyl or carboxymethyl groups), attracting and binding positively charged molecules. phenomenex.com The sample is loaded under low ionic strength conditions to facilitate binding. Elution is then achieved by increasing the ionic strength (salt concentration) or by changing the pH of the buffer, which disrupts the electrostatic interactions between the peptide and the stationary phase, allowing for the selective recovery of the bound peptides. cytivalifesciences.com

Gel Filtration Chromatography, also known as size-exclusion chromatography, separates molecules based on their size and hydrodynamic volume. nih.govbioted.es This technique is valuable for separating this compound from proteins and peptides that are significantly larger or smaller. nih.govbio-rad.com The stationary phase consists of porous beads with a specific pore size distribution. bioted.es

When a sample passes through the column, molecules larger than the pores are excluded and travel through the interstitial space (the void volume), eluting first. nih.gov Smaller molecules can enter the pores, leading to a longer, more tortuous path through the column, and therefore elute later. bio-rad.com This method is particularly useful for desalting or buffer exchange applications and for fractionating complex biological samples early in the purification process. thermofisher.com

Ultrafiltration (UF) and Nanofiltration (NF) are pressure-driven membrane filtration techniques used to separate molecules based on size. mdpi.comresearchgate.net These methods are often used in the initial stages of purification to concentrate crude extracts and to remove low-molecular-weight contaminants like salts and small organic molecules. researchgate.netmdpi.com

The process involves forcing a solution against a semi-permeable membrane with a defined molecular weight cut-off (MWCO). researchgate.net Molecules larger than the MWCO are retained, while smaller molecules and the solvent pass through. For this compound (molecular weight ~2.2 kDa), a membrane with a lower MWCO (e.g., 1 kDa) could be used to concentrate the peptide and separate it from smaller impurities. researchgate.netfrontiersin.org This provides an efficient way to reduce sample volume before proceeding to more refined chromatographic steps. mdpi.com

High-Resolution Structural Elucidation Methodologies

Following purification, advanced analytical techniques are required to determine the primary structure and precise molecular mass of this compound. Mass spectrometry is the central technology for this purpose.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. biomerieux.com It is indispensable for the characterization of peptides.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a soft ionization technique that allows for the analysis of large biomolecules like peptides with minimal fragmentation. belspo.beautobio.com.cn In the original study, MALDI-TOF MS was used to determine the molecular mass of the purified this compound. nih.gov The experimentally measured monoisotopic molecular mass was found to be 2244.4 Da, which showed excellent agreement with the theoretical molecular weight of 2244.8 Da calculated from its amino acid sequence. nih.govresearchgate.net

Table 2: Mass Spectrometry Data for this compound

ParameterValueSource
Amino Acid SequenceGKLNLFLSRLEILKLFVGAL nih.gov
Theoretical Molecular Weight2244.8 Da nih.gov
Experimentally Determined Mass (MALDI-TOF MS)2244.4 Da nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. creative-proteomics.comwikipedia.org In this technique, peptides separated by LC are ionized and selected in a first mass analyzer. These selected ions are then fragmented, and the resulting fragment ions are analyzed in a second mass analyzer. creative-proteomics.com The fragmentation pattern provides information about the peptide's amino acid sequence. While not detailed in the initial discovery of this compound, LC-MS/MS is a standard and powerful tool for de novo sequencing and identification of unknown peptides from complex mixtures. mdpi.comfrontiersin.org

Peptide Mass Fingerprinting (PMF) is an analytical technique used to identify proteins. wikipedia.orgmetwarebio.com The unknown protein is first cleaved into smaller, specific peptides using a protease like trypsin. The masses of these resulting peptides are then accurately measured using a mass spectrometer, typically MALDI-TOF MS. wikipedia.org This list of peptide masses (the "fingerprint") is then compared against databases of known protein sequences that have been theoretically digested with the same enzyme. wikipedia.orgmtoz-biolabs.com A match between the experimental mass list and the theoretical masses from a database entry identifies the protein. While this compound itself was sequenced directly, PMF is a high-throughput method often used in broader proteomic studies of sources like fish mucus to identify the full range of proteins present. nih.gov

Compound Reference Table

Automated Amino Acid Sequencing (Edman Degradation)

The precise primary structure of this compound was determined using automated amino acid sequencing, a process reliant on the principles of Edman degradation. researchgate.net This classical technique allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide. metwarebio.com

The Edman degradation process involves a cyclical chemical reaction. thermofisher.comlibretexts.org The peptide is first treated with phenylisothiocyanate (PITC), which selectively reacts with the free amino group of the N-terminal amino acid. metwarebio.comthermofisher.com This reaction forms a phenylthiocarbamoyl derivative. In the subsequent step, under mildly acidic conditions, this derivatized amino acid is cleaved from the peptide chain as a thiazolinone derivative, leaving the rest of the peptide intact. libretexts.org The released derivative is then converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is identified using chromatography. thermofisher.com

This automated cycle is repeated, sequentially determining the order of amino acids. For this compound, this analysis revealed a linear sequence of 20 amino acid residues: Gly-Lys-Leu-Asn-Leu-Phe-Leu-Ser-Arg-Leu-Glu-Ile-Leu-Lys-Leu-Phe-Val-Gly-Ala-Leu (GKLNLFLSRLEILKLFVGAL). researchgate.netcopewithcytokines.denovoprolabs.com This method was crucial in establishing the novel identity of this compound, as its sequence showed no significant homology to other known bioactive peptides at the time of its discovery. researchgate.netcopewithcytokines.denih.gov

Table 1: The Edman Degradation Cycle

Step Action Purpose
1. Coupling The peptide's N-terminal amino group reacts with Phenylisothiocyanate (PITC) under basic conditions. To label the N-terminal amino acid.
2. Cleavage The labeled amino acid is selectively cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid). To release the N-terminal amino acid without hydrolyzing the rest of the peptide.
3. Conversion The cleaved amino acid derivative is treated with an aqueous acid. To convert the unstable derivative into a stable Phenylthiohydantoin (PTH)-amino acid for identification.
4. Analysis The PTH-amino acid is identified using techniques like HPLC. To determine the identity of the specific amino acid from that cycle.

| 5. Repeat | The cycle is repeated on the now-shortened peptide. | To determine the sequence of the entire peptide, one amino acid at a time. |

Spectroscopic Approaches (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

Spectroscopic methods are essential for elucidating the secondary and tertiary structures of peptides like this compound. Although the original research primarily highlights helical wheel modeling, techniques like Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for confirming such structures.

Structural analysis using Schiffer-Edmundson helical wheel modeling predicted that this compound forms an amphipathic alpha-helix. e-fas.org This model arranges the amino acid sequence in a spiral, revealing that the hydrophobic and hydrophilic residues are segregated on opposite faces of the helix. e-fas.org This amphipathic nature is a hallmark of many membrane-active antimicrobial peptides. The model showed that this compound's hydrophobic residues are positioned on one side of the helix, while the hydrophilic residues are on the other, a key feature for its interaction with bacterial membranes. e-fas.org

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides in different environments. It measures the differential absorption of left- and right-circularly polarized light. Peptides with a defined secondary structure, such as an α-helix, produce a characteristic CD spectrum. For an α-helical peptide like this compound, the spectrum would be expected to show distinct negative bands around 222 nm and 208 nm, and a positive band around 193 nm. This analysis can confirm the helical nature suggested by computational models.

Electron Microscopy for Visualizing Cellular Effects (e.g., Transmission Electron Microscopy)

To understand the morphological changes induced in bacteria by this compound, researchers have employed Transmission Electron Microscopy (TEM). researchgate.netnih.gov This high-resolution imaging technique allows for direct visualization of the peptide's destructive effects on bacterial ultrastructure. researchgate.netnih.gov

The findings from TEM studies suggest that this compound's mode of action involves severe damage to the bacterial envelope. researchgate.netnih.gov When bacteria such as Staphylococcus aureus were treated with this compound, TEM micrographs revealed significant disruption of both the cell wall and the cytoplasmic membrane. nih.gov The integrity of the bacterial cell is compromised, leading to the outflow of cytoplasmic contents and ultimately, cell death. researchgate.net These observations provide strong visual evidence that this compound kills bacteria by physically disrupting their membranes, a mechanism consistent with that of many other amphipathic α-helical antimicrobial peptides. researchgate.netnovoprolabs.comnih.gov

In Vitro and In Silico Activity Assessment Techniques

Microbiological Assays for Minimum Inhibitory Concentration and Bactericidal Activity

The antimicrobial potency of this compound has been quantified using standard microbiological assays to determine its Minimum Inhibitory Concentration (MIC). researchgate.netmdpi.com The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. nih.govwikipedia.org These assays are typically performed using broth microdilution methods, where various concentrations of the peptide are incubated with a standardized inoculum of a specific microbe. idexx.com

This compound has demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.netnovoprolabs.com The MIC values indicate that its efficacy varies depending on the target microorganism. mdpi.com For example, the Gram-positive bacterium Bacillus subtilis was found to be highly sensitive to the peptide. e-fas.org The peptide's activity was also found to be relatively insensitive to salt concentrations up to 137 mM NaCl, a desirable characteristic for potential applications. researchgate.netnovoprolabs.com Beyond simply inhibiting growth (bacteriostatic activity), this compound's mechanism is bactericidal, meaning it actively kills the bacteria. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

Microorganism Type Strain MIC (µg/mL) Reference
Staphylococcus aureus Gram-positive bacterium ATCC 6538 2-64 researchgate.netnovoprolabs.commdpi.com
Bacillus subtilis Gram-positive bacterium ATCC 6633 2-64 novoprolabs.come-fas.org
Escherichia coli Gram-negative bacterium ATCC 25922 2-64 researchgate.netnovoprolabs.commdpi.com

Biophysical Methods for Membrane Interaction Studies (e.g., Membrane Depolarization Assays)

Consistent with the visual evidence from electron microscopy, biophysical methods are employed to confirm and quantify the interaction of this compound with bacterial membranes. A key technique in this area is the membrane depolarization assay. This type of assay measures the peptide's ability to disrupt the membrane potential, a critical aspect of bacterial viability.

The assay typically uses a membrane potential-sensitive fluorescent dye. This dye is taken up by bacterial cells and will fluoresce at a certain intensity as long as the membrane potential is intact. When a membrane-active peptide like this compound is introduced, it integrates into and disrupts the bacterial membrane, causing ion leakage and depolarization. This depolarization leads to the release or change in fluorescence of the dye, which can be measured over time. An increase in fluorescence intensity would indicate that this compound rapidly permeabilizes the bacterial membrane, confirming the disruptive mechanism suggested by TEM and structural modeling. researchgate.net

Computational Modeling and Simulation (e.g., Molecular Docking, Molecular Dynamics Simulations)

In silico techniques are powerful predictive tools used to complement experimental findings and provide deeper insight into the molecular mechanisms of this compound.

Computational modeling , such as the Schiffer-Edmundson helical wheel projection, was an initial step in predicting the peptide's structure and amphipathic character. e-fas.org More advanced platforms like I-TASSER can be used for automated protein structure and function prediction, starting from just the amino acid sequence. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., a model bacterial membrane). mdpi.combhu.ac.in Docking studies can help visualize how this compound initially associates with the bacterial cell surface, predicting the specific interactions and binding energies involved. researchgate.netdntb.gov.ua

Molecular Dynamics (MD) simulations offer a dynamic view of these interactions. ebsco.comnih.gov In an MD simulation, a system containing the peptide and a model lipid bilayer is simulated over time, following the physical laws of motion for every atom. mdpi.com This allows researchers to observe the process of membrane insertion, the conformational changes in the peptide, and the resulting disruption of the membrane structure. For this compound, MD simulations could illustrate how its α-helical structure penetrates the lipid bilayer, potentially forming pores or causing widespread destabilization, thus corroborating the data from experimental assays. indexcopernicus.com

Table 3: List of Mentioned Chemical Compounds

Compound Name Role/Context
This compound The subject antimicrobial peptide.
Phenylisothiocyanate (PITC) Reagent used in Edman degradation to label the N-terminal amino acid.
Trifluoroacetic acid Acid used for cleavage in the Edman degradation process and in peptide synthesis.
Acetonitrile Solvent used in High-Performance Liquid Chromatography (HPLC) for peptide purification and analysis.
Sodium chloride (NaCl) Used to test the salt sensitivity of the peptide's antimicrobial activity.
Glycine Amino acid residue in this compound.
Lysine Amino acid residue in this compound.
Leucine Amino acid residue in this compound.
Asparagine Amino acid residue in this compound.
Phenylalanine Amino acid residue in this compound.
Serine Amino acid residue in this compound.
Arginine Amino acid residue in this compound.
Glutamic acid Amino acid residue in this compound.
Isoleucine Amino acid residue in this compound.
Valine Amino acid residue in this compound.

Machine Learning Algorithms for Predictive Activity Screening and Structure-Activity Relationship Analysis

The advent of computational power has ushered in an era of in silico drug discovery, where machine learning (ML) stands out as a transformative technology. researchgate.net For antimicrobial peptides (AMPs) like this compound, ML algorithms offer a rapid and cost-effective means to screen for potential activity and to understand the complex interplay between a peptide's structure and its biological function, a field known as Quantitative Structure-Activity Relationship (QSAR) analysis. researchgate.netgithub.com

Predictive activity screening using ML involves training algorithms on large datasets of known AMPs. The models learn to identify the molecular features—or descriptors—that correlate with desired activities, such as antibacterial potency or low toxicity. biztory.com These descriptors can include physicochemical properties like amino acid composition, charge, hydrophobicity, and structural motifs. Once trained, these models can predict the activity of novel peptides like this compound or its synthetic analogues before they are even synthesized, dramatically accelerating the discovery pipeline. researchgate.netbiztory.com

QSAR modeling, a cornerstone of computational chemistry, heavily leverages ML to build predictive models that correlate the chemical structure of compounds with their biological effects. github.com In the context of this compound, a QSAR model could predict how specific amino acid substitutions would affect its antimicrobial potency. researchgate.net By analyzing these relationships, researchers can rationally design new peptide variants with enhanced activity or improved selectivity. Several ML techniques are particularly well-suited for these tasks. plos.org

Key Machine Learning Algorithms in Peptide Research

AlgorithmDescriptionApplication in Peptide Research
Artificial Neural Networks (ANNs) Inspired by the human brain, ANNs consist of interconnected nodes or "neurons" in layered structures that can model highly complex, non-linear relationships. researchgate.netnih.govPredicting antimicrobial activity, modeling complex QSARs, and identifying key structural features for peptide function. researchgate.netnih.gov
Support Vector Machines (SVMs) SVMs are powerful for classification tasks, such as determining whether a peptide is active or inactive. They work by finding the optimal hyperplane that separates data points of different classes in a high-dimensional space. researchgate.netClassifying peptides as antimicrobial or non-antimicrobial, and predicting specific types of activity (e.g., antibacterial vs. antifungal). researchgate.net
Decision Trees and Ensemble Methods Decision Trees create a model that predicts the value of a target variable by learning simple decision rules inferred from the data features. Ensemble methods like Random Forest and Gradient Boosting combine multiple decision trees to improve predictive accuracy and control for overfitting. dergipark.org.trQSAR modeling, identifying the most influential molecular descriptors for a peptide's activity, and creating robust predictive models. dergipark.org.tr
Deep Learning (DL) A subset of ML, Deep Learning utilizes deep neural networks with many layers (hence "deep") to analyze vast amounts of data. It can automatically extract relevant features from complex inputs, such as 3D molecular structures. nih.govAdvanced QSAR analysis, predicting bioactivity from 3D chemical structures, and de novo design of peptides with desired properties. nih.gov

By employing these methodologies, researchers can systematically explore the vast chemical space of this compound derivatives to identify candidates with superior therapeutic profiles, optimizing for factors like target specificity and stability.

Bioinformatics and Proteomics for Sequence and Functional Annotation

Bioinformatics and proteomics are indispensable tools for the characterization and functional understanding of novel peptides like this compound. mdpi.comresearchgate.net These approaches provide critical insights from the initial sequence analysis to the broader biological context in which the peptide functions. nih.gov

Initial characterization of a newly isolated peptide relies heavily on bioinformatics tools. For this compound, which has the amino acid sequence GKLNLFLSRLEILKLFVGAL, these tools can predict fundamental physicochemical properties from its primary structure alone. researchgate.net For instance, its molecular mass was predicted to be 2244.8 Da, a figure that closely matched the 2244.4 Da measured experimentally by mass spectrometry. researchgate.net Other parameters like theoretical isoelectric point (pI), net charge at physiological pH, and hydrophobicity are also calculated using bioinformatics platforms. frontiersin.org These predicted properties are crucial for understanding how the peptide might interact with bacterial membranes, a key aspect of its antimicrobial mechanism. mdpi.comfrontiersin.org

Common Bioinformatics Tools in Peptide Analysis

Tool/PlatformFunctionRelevance to this compound
ExPASy ProtParam Computes various physicochemical parameters of a protein/peptide from its amino acid sequence. mdpi.comPrediction of molecular weight, theoretical pI, amino acid composition, and instability index. mdpi.com
EMBOSS PepStats Calculates the physical properties of a peptide sequence, including molecular weight, charge, and hydrophobicity. frontiersin.orgUsed to predict key attributes that govern antimicrobial activity. frontiersin.org
Database of Antimicrobial Activity and Structure of Peptides (DBAASP) A comprehensive database that also contains tools for predicting the antimicrobial potential of peptides. mdpi.comAllows for comparison with known AMPs and prediction of activity based on sequence characteristics. mdpi.com

Proteomics, the large-scale study of proteins, offers a broader functional context. nih.gov A proteomic analysis of the skin mucus of the yellow catfish (Pelteobagrus fulvidraco), the source of this compound, provides a snapshot of the complex biological environment where the peptide naturally occurs. nih.gov Using techniques like Label-free LC-MS/MS, researchers have identified hundreds of proteins in the catfish mucus. nih.gov

A study on yellow catfish skin mucus in response to infection by Edwardsiella ictaluri identified 918 non-redundant proteins. nih.gov Following infection, 133 of these proteins were differentially expressed, with 76 being up-regulated and 57 down-regulated. nih.gov

Summary of Proteomic Findings in Yellow Catfish Skin Mucus nih.gov

CategoryFindingsImplication for this compound's Function
Total Proteins Identified 918 non-redundant proteins.Reveals a complex protein composition in the mucus layer.
Differentially Expressed Proteins (Post-Infection) 133 (76 up-regulated, 57 down-regulated).Demonstrates a dynamic response to pathogens.
Key Immune-Related Proteins Identified Lectins, complement components, immunoglobulins, and other antibacterial peptides.Suggests this compound functions as part of a sophisticated, multi-component innate immune system, working in concert with other defense proteins.

This proteomic data strongly suggests that this compound does not act in isolation but is part of an intricate defense system. The presence and up-regulation of numerous other immune-related proteins indicate a coordinated response to pathogens. nih.gov Understanding this functional matrix is crucial for elucidating this compound's precise role and mechanism of action within the fish's innate immunity.

Theoretical Considerations and Future Research Trajectories

Elucidation of Comprehensive Structure-Activity Relationships for Rational Design

A critical future step in Pelteobagrin research is the detailed elucidation of its structure-activity relationship (SAR). Understanding which amino acid residues are crucial for its antimicrobial efficacy and which contribute to its structure is fundamental for designing more potent and selective analogues. This compound is predicted to form an amphipathic α-helix, a common feature of many membrane-active AMPs. researchgate.net

Future research should systematically substitute each amino acid in the this compound sequence (GKLNLFLSRLEILKLFVGAL) to probe the roles of key properties:

Cationicity: The positively charged residues, Lysine (K) at position 2 and Arginine (R) at position 10, are likely vital for the initial interaction with negatively charged bacterial membranes. Studies could involve substituting these with other cationic (e.g., Ornithine), neutral, or anionic residues to quantify the impact on antimicrobial activity.

Hydrophobicity: The high proportion of hydrophobic residues (60%) is crucial for membrane insertion and disruption. researchgate.net Altering residues like Leucine (L), Isoleucine (I), Valine (V), and Phenylalanine (F) can modulate the peptide's hydrophobic moment and its lytic activity. The goal is to optimize bactericidal efficacy while maintaining low hemolytic activity.

Helicity and Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues determines the peptide's ability to disrupt membranes. Circular dichroism spectroscopy can be used to study the secondary structure of this compound analogues in different environments (e.g., aqueous solution vs. membrane-mimicking environments) to correlate structural changes with biological activity.

By creating a comprehensive SAR profile, researchers can rationally design this compound derivatives with enhanced therapeutic indices.

Strategies for Enhancing this compound's Stability and Biocompatibility

A significant hurdle for the clinical development of many peptide-based therapeutics is their susceptibility to proteolytic degradation and potential immunogenicity. Although this compound has shown favorable biocompatibility in initial tests (no hemolytic activity), its in vivo stability is unknown. nih.gov Future research must explore strategies to enhance these properties.

Key Enhancement Strategies for this compound:

Strategy Description Potential Application to this compound
D-Amino Acid Substitution Replacing naturally occurring L-amino acids with their D-isomers at specific positions can render the peptide resistant to proteases without necessarily compromising activity. Introduce D-amino acids at predicted protease cleavage sites in the this compound sequence.
Peptide Cyclization Connecting the N- and C-termini (backbone cyclization) or creating side-chain to side-chain bridges can sterically hinder protease access and improve conformational stability. Synthesize a cyclic version of this compound or a key active fragment.
Terminal Modifications Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidases and often enhances stability and activity. Create N-acetylated and/or C-amidated versions of this compound for stability testing.

| Peptidomimetics | Designing non-peptide scaffolds that mimic the three-dimensional structure and charge distribution of this compound can create molecules with similar activity but improved pharmacokinetic properties. | Use the this compound structure as a template to design stable, non-peptidic mimics. |

These modifications aim to create more robust versions of this compound suitable for therapeutic applications.

Computational Design and De Novo Synthesis of this compound Analogues and Derivatives

Computational and de novo design approaches offer a powerful, high-throughput alternative to traditional, labor-intensive peptide synthesis and screening. These methods can accelerate the discovery of optimized this compound analogues.

Future computational studies on this compound could involve:

Molecular Dynamics (MD) Simulations: Simulating the interaction of this compound with model bacterial and mammalian membranes can provide atomic-level insights into its mechanism of action and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By building models based on the experimental data from SAR studies (Section 8.1), QSAR can predict the activity of novel, un-synthesized this compound analogues.

Machine Learning and Deep Learning: Algorithms, such as multi-scale convolutional networks, can be trained on existing AMP databases to recognize patterns associated with high antimicrobial potency and low toxicity. nih.gov These models can then be used to generate novel sequences based on the this compound template, optimizing for desired properties. nih.gov This in silico screening allows researchers to prioritize the most promising candidates for chemical synthesis and experimental validation. nih.govresearchgate.netnih.govbiorxiv.orgbiorxiv.org

These computational tools will be indispensable for navigating the vast chemical space of possible this compound derivatives to identify leads with superior therapeutic profiles.

Integration of this compound Research into Broader Concepts of Host-Pathogen Co-evolution

This compound is a product of the innate immune system of the yellow catfish, an organism that has co-evolved with aquatic pathogens for millennia. nih.gov Studying this peptide within an evolutionary framework can provide profound insights into the arms race between host defense mechanisms and microbial resistance. nih.govnih.govembopress.orgbiorxiv.orgplos.org

Research in this area should focus on:

Investigating Microbial Resistance: Studying how pathogens from this compound's native environment evade its antimicrobial action can reveal novel resistance mechanisms. This knowledge is crucial for designing "resistance-proof" analogues.

Understanding Host Adaptation: Analysis of the genetic diversity of this compound and related peptides within different catfish populations could show how host defenses adapt to varying pathogenic pressures.

Pathogen Evolution in Response to AMPs: Research has shown that sub-lethal concentrations of AMPs can sometimes drive bacterial evolution and adaptation. embopress.org Investigating this phenomenon with this compound could inform how it might be used therapeutically to minimize the risk of promoting resistance.

By contextualizing this compound within the broader scope of host-pathogen co-evolution, researchers can better anticipate challenges like resistance and develop more durable antimicrobial strategies.

Emerging Methodologies and Interdisciplinary Approaches in Antimicrobial Peptide Science

The advancement of this compound from a promising natural product to a clinical therapeutic will likely require leveraging cutting-edge interdisciplinary technologies.

Nanobiotechnology for Controlled Release Systems: To overcome the limitations of peptide drugs, such as short half-life and the need for high concentrations at the infection site, nanodelivery systems are a key area of future research. nih.govpharmaexcipients.comresearchgate.netprecisionnanomedicine.comnih.gov Encapsulating this compound in nanocarriers could offer significant advantages.

Potential Nanocarrier Systems for this compound:

Nanocarrier Type Potential Benefits for this compound Delivery
Lipid-Based Nanoparticles (e.g., Liposomes) Can protect this compound from enzymatic degradation, improve its solubility, and facilitate fusion with bacterial membranes for targeted release. pharmaexcipients.com
Polymeric Nanoparticles (e.g., PLGA, Chitosan) Allow for controlled and sustained release of the peptide over time, maintaining effective concentrations while minimizing systemic exposure. precisionnanomedicine.com

| Hydrogels | Can be used for topical applications, providing a localized and sustained release of this compound directly at the site of a skin or wound infection. |

Advanced Omics Integration: The integration of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) can provide a systems-level understanding of this compound's function and effects.

Transcriptomics: RNA sequencing of yellow catfish skin mucus cells could reveal the regulatory pathways that control this compound production in response to pathogenic stimuli.

Proteomics and Metabolomics: Analyzing the protein and metabolite profiles of bacteria treated with this compound can elucidate its precise molecular mechanism of action beyond simple membrane disruption, identifying specific intracellular targets or metabolic pathways that are affected. This multi-omics approach can also help in identifying biomarkers for peptide efficacy and bacterial susceptibility.

By embracing these emerging methodologies, the scientific community can accelerate the development of this compound and other AMPs, paving the way for a new generation of antimicrobial therapies.

Q & A

Q. What experimental methodologies are optimal for isolating and characterizing Pelteobagrin from Pelteobagrus fulvidraco skin mucus?

this compound isolation typically involves homogenizing skin mucus in acidic buffers (e.g., 0.1% trifluoroacetic acid), followed by centrifugation and filtration to remove debris. Subsequent purification steps may include gel filtration chromatography (e.g., Sephadex G-50) and reverse-phase HPLC. Structural characterization employs mass spectrometry (MALDI-TOF) and Edman degradation for sequencing. Purity verification requires SDS-PAGE and HPLC elution profiles. Antimicrobial activity is validated via disc diffusion assays against Gram-positive and Gram-negative bacteria .

Q. How should researchers design experiments to evaluate this compound’s antimicrobial efficacy while minimizing confounding variables?

Use standardized bacterial strains (e.g., ATCC strains) and control for environmental factors like pH, temperature, and ion concentration. Include positive controls (e.g., commercial antibiotics) and negative controls (buffer-only). Replicate experiments across independent trials (n ≥ 3) and apply statistical tests (e.g., ANOVA) to confirm significance. Report minimum inhibitory concentrations (MICs) using microdilution assays per CLSI guidelines .

Q. What bioinformatics tools are suitable for predicting this compound’s secondary structure and functional motifs?

Utilize tools like PEP-FOLD for ab initio structure prediction, BLASTp for homology modeling, and InterProScan for domain identification. Pair these with physicochemical property analyzers (e.g., ProtParam) to predict stability, hydrophobicity, and charge distribution. Cross-reference results with existing antimicrobial peptide databases (e.g., APD3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity of this compound across studies?

Conduct meta-analyses to identify variability sources, such as differences in bacterial strains, assay conditions, or peptide purity. Perform dose-response curves under standardized protocols and validate findings using orthogonal methods (e.g., time-kill assays). Publish raw data (e.g., MIC values, growth curves) in supplementary materials to enable cross-study comparisons .

Q. What strategies are recommended for elucidating this compound’s mechanism of action at the molecular level?

Employ fluorescence microscopy with membrane dyes (e.g., DiSC3-5) to assess membrane disruption. Use circular dichroism (CD) to study structural changes in lipid environments. For intracellular targets, combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways. Validate hypotheses via gene knockout models or CRISPR interference .

Q. How should researchers address challenges in scaling up this compound synthesis for in vivo studies while maintaining bioactivity?

Optimize solid-phase peptide synthesis (SPPS) protocols by testing coupling reagents (e.g., HBTU vs. HATU) and cleavage conditions. Monitor folding efficiency via CD spectroscopy and refine purification steps to remove misfolded isoforms. For recombinant expression, screen bacterial/fungal hosts (e.g., E. coli BL21 with SUMO tags) and test induction parameters (temperature, IPTG concentration) .

Methodological Guidance

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in this compound bioactivity assays?

Apply nonlinear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. Use software like GraphPad Prism for curve fitting and confidence interval estimation. For multi-group comparisons, employ post-hoc tests (Tukey’s HSD) with corrections for multiple comparisons. Report effect sizes and power analyses to ensure reproducibility .

Q. How can researchers enhance the reproducibility of this compound studies?

Adhere to FAIR data principles:

  • Findable : Deposit raw spectra, chromatograms, and sequencing data in repositories (e.g., Zenodo, PRIDE).
  • Accessible : Use open-access formats (e.g., .mzML for mass spec).
  • Interoperable : Annotate metadata using controlled vocabularies (e.g., MIAPE).
  • Reusable : Publish detailed protocols on protocols.io .

Data Presentation Standards

Q. What criteria should be met when reporting this compound’s physicochemical properties in publications?

Include:

  • Molecular weight (experimental vs. theoretical).
  • Net charge at physiological pH.
  • Hydrophobicity index (e.g., via HPLC retention time).
  • Thermal stability (CD spectra at 25°C vs. 95°C). Tabulate data with error margins (mean ± SD) and reference methods (e.g., "charge determined by capillary electrophoresis at pH 7.4") .

Q. How to structure supplementary materials for this compound studies to meet journal requirements?

Organize supplementary files as follows:

  • S1_Experimental_Protocols.docx : Step-by-step isolation/purification.
  • S2_RawData.xlsx : MIC values, growth curves, spectral peaks.
  • S3_CD_Spectra.pdf : Annotated CD plots with buffer controls.
    Label compounds using bolded numerals (e.g., This compound-1 ) and cite in-text (e.g., "See Supplementary S2") .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.